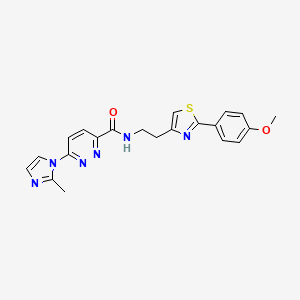

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a methoxyphenyl group, a thiazole ring, an imidazole ring, and a pyridazine carboxamide moiety. Its unique structural features make it a candidate for diverse applications in chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxyphenyl isothiocyanate with an appropriate α-halo ketone under basic conditions.

Attachment of the Thiazole to the Ethyl Chain: The thiazole derivative is then reacted with an ethyl halide to form the thiazole-ethyl intermediate.

Synthesis of the Pyridazine Carboxamide: The pyridazine ring is synthesized separately, often starting from hydrazine derivatives and dicarbonyl compounds. The carboxamide group is introduced through amidation reactions.

Coupling of the Thiazole-Ethyl Intermediate with Pyridazine Carboxamide: The final step involves coupling the thiazole-ethyl intermediate with the pyridazine carboxamide under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a more saturated form.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield a phenol, while substitution reactions on the thiazole ring can introduce various alkyl or aryl groups.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and pyridine moieties exhibit significant anticancer properties. For instance, thiazole-pyridine hybrids have been synthesized and tested against various cancer cell lines such as PC3 (prostate cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and Hep-2 (laryngeal cancer) cells. One specific hybrid demonstrated an IC50 value of 5.71 μM, outperforming the standard chemotherapeutic agent 5-fluorouracil in terms of efficacy against breast cancer cells .

Antiviral Properties

The compound has shown promise as an antiviral agent, particularly against viruses like H5N1 avian influenza and SARS-CoV-2. Research into benzothiazolyl-pyridine hybrids has revealed their potential as new antiviral agents, suggesting that the structural characteristics of thiazole derivatives play a crucial role in their antiviral activity .

Antimicrobial Activity

Thiazole derivatives, including those similar to N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide, have been evaluated for antimicrobial properties. Studies have reported varying degrees of effectiveness against different bacterial strains, indicating their potential use in treating infections .

Anticonvulsant Effects

Some thiazole-based compounds have been investigated for their anticonvulsant properties. For example, certain analogues exhibited significant activity in electroshock seizure models, suggesting that modifications to the thiazole structure can enhance anticonvulsant efficacy .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions including condensation reactions and cyclization processes. The incorporation of diverse functional groups allows for the modulation of biological activity.

Evaluation Against Cancer Cell Lines

In a study published in MDPI, thiazole-pyridine hybrids were synthesized and evaluated for their anticancer activity against various human cancer cell lines. The results indicated that modifications at specific positions on the thiazole ring significantly influenced cytotoxicity .

Antiviral Efficacy Testing

Research conducted on benzothiazolyl-pyridine hybrids demonstrated their effectiveness against H5N1 and SARS-CoV-2 viruses through in vitro assays, highlighting their potential as therapeutic agents during viral outbreaks .

Antimicrobial Screening

A systematic evaluation of thiazole derivatives showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a viable path for developing new antimicrobial agents based on this scaffold .

Mecanismo De Acción

The mechanism of action of N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide: shares similarities with other thiazole and pyridazine derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications, from synthetic chemistry to drug development.

Actividad Biológica

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N5O2S with a molecular weight of 435.5 g/mol. The structure features a thiazole ring, a pyridazine core, and a methoxyphenyl group, which contribute to its biological properties.

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets within biological systems. It can act as an enzyme inhibitor , binding to the active sites of enzymes and modulating their activity. Additionally, it may interact with cellular receptors, influencing signaling pathways that affect cellular functions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiazole derivatives, including this compound. For instance, compounds with similar structural motifs have shown significant antiviral activity against various viruses, including SARS-CoV-2 and H5N1 . The mechanism often involves inhibition of viral replication through interference with viral enzymes.

Anticancer Properties

Thiazole-containing compounds have been extensively studied for their anticancer properties. Research indicates that the presence of specific substituents on the thiazole ring can enhance cytotoxic activity against cancer cell lines. For example, derivatives similar to our compound have demonstrated IC50 values in the low micromolar range against various cancer types . The structure-activity relationship (SAR) studies suggest that electron-donating groups like methoxy enhance cytotoxicity by stabilizing interactions with target proteins.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Thiazoles are known to exhibit COX-II inhibitory activity, which is crucial in managing inflammation-related diseases . Studies show that modifications to the thiazole scaffold can lead to compounds with improved selectivity and potency against COX-II enzymes.

Study 1: Antiviral Evaluation

In a study evaluating the antiviral efficacy of thiazole derivatives, one compound demonstrated an EC50 value significantly lower than standard antiviral agents at concentrations around 0.20 μM in MT-4 cells . This suggests that our compound may possess comparable or superior antiviral properties.

Study 2: Anticancer Activity Assessment

A series of thiazole derivatives were tested for their anticancer effects on human cancer cell lines. One derivative exhibited an IC50 value of 1.61 µg/mL against breast cancer cells, indicating potent cytotoxicity . The presence of a methoxy group was identified as a critical factor enhancing activity.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-6-(2-methylimidazol-1-yl)pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O2S/c1-14-22-11-12-27(14)19-8-7-18(25-26-19)20(28)23-10-9-16-13-30-21(24-16)15-3-5-17(29-2)6-4-15/h3-8,11-13H,9-10H2,1-2H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXOPVXDKDZXNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NN=C(C=C2)C(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.